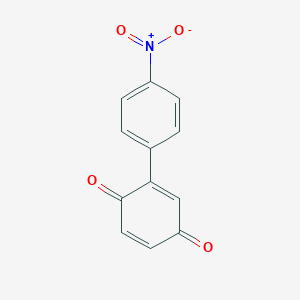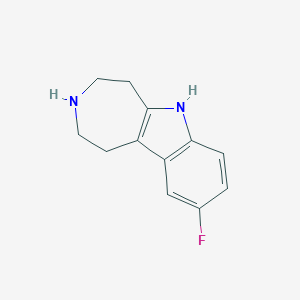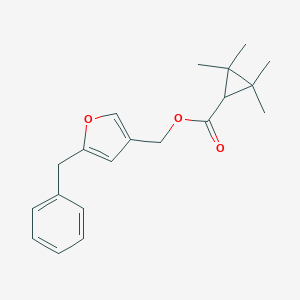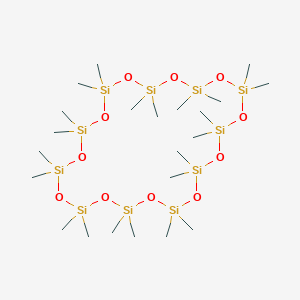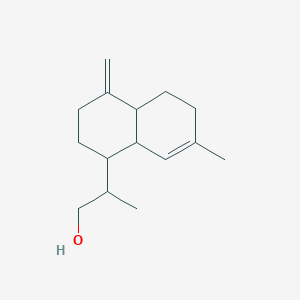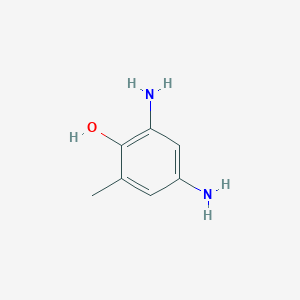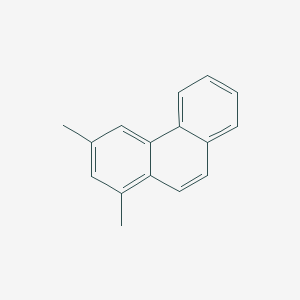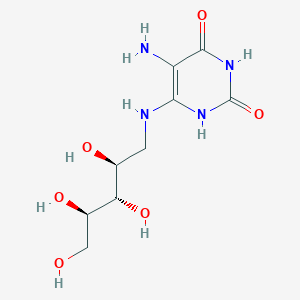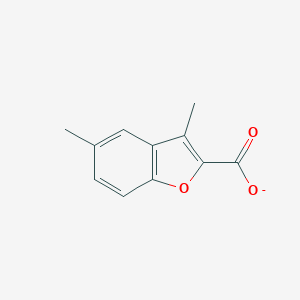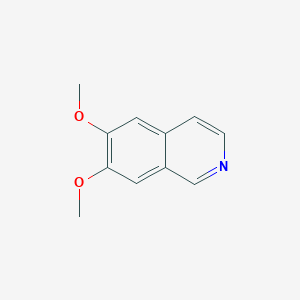
6,7-Dimethoxyisoquinoline
概要
説明
6,7-Dimethoxyisoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules with potential pharmacological properties. It is characterized by the presence of two methoxy groups attached to the isoquinoline moiety, which is a structural isomer of quinoline.
Synthesis Analysis
The synthesis of derivatives of 6,7-Dimethoxyisoquinoline has been explored in several studies. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline has been reported, involving nitration, reduction, and cyclization steps . Another study describes the synthesis of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline through the reaction of 6,7-dimethoxytetrahydroisoquinoline with nitrous acid . Additionally, a ruthenium-catalyzed C–H activation strategy has been employed for the efficient synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, which is closely related to 6,7-dimethoxyisoquinoline .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxyisoquinoline derivatives has been elucidated using various spectroscopic techniques. High-resolution mass spectrometry and 1H NMR spectrometry have been used to establish the structure of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline . In another study, the absolute configuration of (R)- and (S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined by X-ray diffractometry .
Chemical Reactions Analysis
Chemical reactions involving 6,7-dimethoxyisoquinoline derivatives include nitrosation, which leads to the formation of nitroso compounds , and azaelectrocyclization, which is used in the synthesis of various isoquinoline derivatives . The reactivity of these compounds allows for the introduction of various functional groups, which can significantly alter their pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxyisoquinoline derivatives are influenced by their functional groups. For example, the introduction of a nitroso group can lead to the formation of isomeric forms with different stabilities . The presence of substituents on the isoquinoline core can also affect the compound's cytotoxicity, as seen in the synthesis of 6,7-dimethoxyquinazoline derivatives with significant cytotoxic activity against various cancer cell lines .
Case Studies and Pharmacological Profile
Several studies have investigated the pharmacological potential of 6,7-dimethoxyisoquinoline derivatives. For instance, some derivatives have shown potent anticonvulsant effects in animal models of epilepsy . The hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline have been demonstrated in normotensive and hypertensive dogs . Moreover, the mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline has been evaluated using Salmonella tester strains, revealing activity only in the presence of induced rat liver microsomes .
科学的研究の応用
Fibrinolytic Action : Bis-6,7-dimethoxyisoquinoline derivatives were found to be effective in vivo in increasing fibrinolytic activity, suggesting potential therapeutic applications in blood clot dissolution (Markwardt et al., 1973).
Anticonvulsant Effects : Certain 6,7-dimethoxyisoquinoline derivatives have demonstrated anticonvulsant effects in animal models of epilepsy. This finding could guide the development of new antiepileptic drugs (Gitto et al., 2010).
Synthesis Efficiency : Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate was efficiently synthesized with an improved process, highlighting its potential for industrial production (Chen Jian-xi, 2014).
Hypotensive Properties : 4-amino-6,7-dimethoxyisoquinoline has shown hypotensive effects in normotensive and hypertensive dogs, indicating its potential use in blood pressure management (Wright & Halliday, 1974).
Sigma-2 Receptor Probe : A novel sigma-2 receptor probe based on 6,7-dimethoxyisoquinoline showed high affinity for sigma-2 receptors in vitro, making it useful for receptor studies (Xu et al., 2005).
Synthesis of Emetine : Catalytic asymmetric allylation of 6,7-dimethoxyisoquinoline was used in the synthesis of (-)-emetine, an important compound in medicinal chemistry (Itoh et al., 2006).
Radio-Labeled Compounds for Tumor Imaging : 6,7-dimethoxyisoquinoline derivatives were used to create radio-labeled compounds for imaging solid tumors, indicating their potential in oncology research (Rowland et al., 2006).
P-Glycoprotein and σ2 Receptor Agents : Deconstruction of 6,7-dimethoxytetrahydroisoquinoline led to agents with potential selective activity for P-glycoprotein, significant in cancer treatment research (Pati et al., 2015).
Papaverine Determination : An ELISA method was developed for determining papaverine, a compound related to 6,7-dimethoxyisoquinoline, suggesting applications in pharmaceutical analysis (Yan et al., 2005).
Anticancer Potential : 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid showed anti-carcinogenic properties in colon and hepatic carcinoma models, presenting a promising avenue for cancer therapy (Mishra et al., 2018; Kumar et al., 2016).
Safety And Hazards
将来の方向性
6,7-Dimethoxyisoquinoline and its derivatives have potential therapeutic applications due to their anticonvulsant effects . Future research could focus on further elucidating the mechanism of action of these compounds and exploring their potential in the treatment of epilepsy and other neurological disorders .
特性
IUPAC Name |
6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVYESKUNMYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165032 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinoline | |
CAS RN |
15248-39-2 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








